molecular formula C21H23NO2 B2929638 (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate CAS No. 860784-03-8

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B2929638
CAS No.: 860784-03-8
M. Wt: 321.42
InChI Key: PVLQSFURYDWTCI-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate (CAS Number: 860784-03-8) is a synthetic organic compound with a molecular formula of C 21 H 23 NO 2 and a molecular weight of 321.42 g/mol . This ester is characterized by the fusion of two privileged pharmacophores in medicinal chemistry: an indole ring system and a substituted benzyl group. The indole scaffold is a ubiquitous structural motif found in numerous natural products and bioactive molecules, known for its diverse biological roles . This compound is intended for research and development purposes only. It serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules, particularly in the exploration of novel heterocyclic compounds . For instance, related 4-(1H-indol-3-yl)butanoate esters are commonly used as key precursors in multi-step synthetic pathways to generate libraries of compounds for biological screening . Researchers can utilize this chemical to create novel molecular entities, such as hybrid oxadiazole scaffolds, for investigating new therapeutic agents . The structural features of this compound make it a candidate for research in various biochemical fields. The indole nucleus is associated with a wide spectrum of activities, and its incorporation into a larger molecular framework can be exploited to study enzyme inhibition, receptor binding, and other biological interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLQSFURYDWTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with (3,5-dimethylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of esterification and the use of appropriate catalysts and solvents would apply similarly in an industrial setting.

Chemical Reactions Analysis

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the ester moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific oxidizing or reducing agents .

Scientific Research Applications

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate is not fully understood. compounds containing indole structures are known to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, potentially influencing cellular pathways and processes .

Comparison with Similar Compounds

Arsindoline B (2,2-Di(1H-Indol-3-yl)Ethyl Butanoate)

Structural Similarities :

  • Both compounds share a butanoate ester backbone and indole moieties.
  • Arsindoline B features two indole groups at the ethyl position, whereas the target compound has a single indole at the 4-position of butanoate and a 3,5-dimethylphenylmethyl ester.

Table 1: Key Differences Between Target Compound and Arsindoline B

Property Target Compound Arsindoline B
Substituents 3,5-Dimethylphenylmethyl ester Two indole groups at ethyl position
Cytotoxicity (A-549) Not reported IC₅₀ = 22.6 µM (weak activity)
Structural Complexity Moderate (single indole, aryl ester) High (bis-indole system)

LY2456302 ((S)-3-Fluoro-4-(4-((2-(3,5-Dimethylphenyl)Pyrrolidin-1-yl)Methyl)Phenoxy)Benzamide)

Structural Similarities :

  • Both compounds incorporate a 3,5-dimethylphenyl group.
  • LY2456302 uses this group in a pyrrolidinylmethyl-phenoxy scaffold, while the target compound employs it in an ester linkage.

Table 2: Pharmacological Comparison with LY2456302

Property Target Compound LY2456302
Core Structure Butanoate ester with indole Benzamide with pyrrolidine-phenoxy
Receptor Target Not reported κ-opioid receptor (KOR) antagonist
Clinical Relevance Undefined Phase I/II trials for depression

Methyl 3,3-Dimethyl-2-[1-(Pent-4-en-1-yl)-1H-Indazole-3-Carboxamido]Butanoate

Structural Similarities :

  • Both are methyl esters with nitrogen-containing heterocycles (indole vs. indazole).
  • The regulated compound in features an indazole carboxamido group, whereas the target compound uses an indole-butanoate system.

Table 3: Structural and Regulatory Comparison

Property Target Compound Regulated Indazole Analog
Heterocycle Indole Indazole
Regulatory Status Not listed Controlled substance (Hong Kong)
Potential Applications Research compound Undisclosed (likely psychoactive)

Research Implications and Gaps

  • The 3,5-dimethylphenyl group appears critical for receptor engagement in LY2456302, suggesting the target compound could be optimized for CNS targets through structural tweaks .
  • Regulatory precedents for indazole analogs emphasize the importance of toxicity profiling for the target compound .

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